6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including antitumor and anti-inflammatory activities . The molecule features:
- 6-position: A thioether-linked 2-(azepan-1-yl)-2-oxoethyl substituent, introducing a seven-membered azepane ring. This moiety may improve metabolic stability and target binding due to its conformational flexibility and moderate lipophilicity.
Properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c21-8-7-20-13-11(9-16-20)14(23)18-15(17-13)24-10-12(22)19-5-3-1-2-4-6-19/h9,21H,1-8,10H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSXYJWSJHFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel pyrazolopyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of the azepane moiety and the thioether linkage enhances its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glycine transporters (GlyT1), which play a role in neurotransmitter regulation in the central nervous system .
- Anticancer Activity : Pyrazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. For instance, a study using HepG2 cells (a liver cancer cell line) assessed the compound's ability to induce cell death. The results indicated significant cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Cisplatin | 22.4 |
| Clotrimazole | 48.96 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy. Preliminary animal studies suggest that this compound may exhibit favorable brain-plasma ratios, indicating potential CNS penetration and efficacy in neurological conditions .
Case Studies
A notable case study involved the synthesis and evaluation of related pyrazolopyrimidine derivatives that showed enhanced activity against GlyT1. The incorporation of the azepane structure was linked to increased potency, suggesting that modifications to the core structure can significantly impact biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Pharmacological Implications
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
1-Position Modifications :
- The target compound’s 2-hydroxyethyl group contrasts with phenyl (in 2–10, 10a/b) or chloroethyl (in ) substituents. This polar group may enhance aqueous solubility, reducing aggregation issues seen in phenyl-substituted analogs .
- Oxetane-containing derivatives (e.g., 13g/h) exhibit moderate yields (21–22.5%) and high HPLC purity (96–99%), suggesting challenges in sterically hindered syntheses .
6-Position Substituents: The azepane-oxoethyl thioether in the target compound is distinct from phenyl (2–10), thiazolidinone (10a/b), or fluorobenzyl (13g/h) groups. Azepane’s larger ring size may enable unique interactions with enzyme pockets compared to smaller substituents. Thiazolidinone-containing analogs (10a/b) show marked anti-inflammatory activity, while fluorobenzyl thioethers (13g/h) demonstrate selectivity for ALDH1A isoforms .
Q & A
Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer:
- Proteomics profiling: Identify differential expression of targets (e.g., kinases) in resistant vs. sensitive cell lines .
- Combination index (CI): Test synergy with standard chemotherapeutics using Chou-Talalay analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
